1-(4-Fluorophenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
1-(4-Fluorophenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, a class of heterocyclic compounds characterized by a fused chromenopyrrole scaffold. This compound features a 4-fluorophenyl group at position 1 and a 3-(morpholin-4-yl)propyl chain at position 2 (Figure 1). The fluorine atom on the aryl group enhances metabolic stability and influences electronic properties, while the morpholine moiety improves solubility and pharmacokinetic profiles due to its polar nature .
The synthesis of such derivatives is facilitated by multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions, enabling the generation of diverse substituent patterns . Libraries of 223 analogs of this scaffold have been reported, highlighting its versatility for structure-activity relationship (SAR) studies .
Properties
Molecular Formula |
C24H23FN2O4 |
|---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H23FN2O4/c25-17-8-6-16(7-9-17)21-20-22(28)18-4-1-2-5-19(18)31-23(20)24(29)27(21)11-3-10-26-12-14-30-15-13-26/h1-2,4-9,21H,3,10-15H2 |
InChI Key |
CYDYYGALNNNRAW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Substrate Selection
The most efficient route involves a one-pot multicomponent cyclization reaction, as demonstrated in studies of analogous chromeno-pyrrole derivatives. This method utilizes methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate (1 ), 4-fluorobenzaldehyde (2 ), and 3-(morpholin-4-yl)propan-1-amine (3 ) as starting materials. The reaction proceeds via a tandem Knoevenagel condensation, Michael addition, and cyclodehydration sequence (Scheme 1).
Scheme 1 :
Optimization of Reaction Conditions
Key parameters influencing yield and purity include:
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Methanol | 36% → 78% |
| Temperature | 40°C | 24% → 78% |
| Acid Catalyst | Acetic Acid (1 mL) | 36% → 78% |
| Reaction Time | 1.5 hours | - |
The addition of acetic acid facilitates dehydration, critical for ring closure. This method avoids chromatography, with products isolated via crystallization in 78% yield.
Stepwise Synthesis via Intermediate Isolation
Pyrrole Core Formation
An alternative approach involves sequential synthesis of the pyrrole-chromene framework followed by functionalization:
-
Chromene Formation : Condensation of 2-hydroxyacetophenone with diethyl oxalate under basic conditions yields the chromene-dione precursor.
-
Pyrrole Annulation : Reaction with 4-fluoroaniline in acetic acid generates the 1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione core.
Morpholinylpropyl Side Chain Introduction
The morpholine-containing side chain is installed via nucleophilic substitution or reductive amination:
-
Method A : Alkylation of the pyrrole nitrogen using 3-(morpholin-4-yl)propyl bromide in DMF with K₂CO₃.
-
Method B : Reductive amination of 3-aminopropylmorpholine with ketone intermediates using NaBH₃CN.
Comparative Efficiency :
Advanced Functional Group Transformations
Fluorophenyl Group Incorporation
The 4-fluorophenyl group is introduced early in synthesis to direct regioselectivity. Electrophilic aromatic substitution using Selectfluor™ in acetonitrile ensures high para-selectivity (≥98% by GC-MS).
Morpholine Ring Stability
The morpholine moiety remains intact under acidic conditions (pH > 3) but degrades in strong bases (pH > 10), necessitating pH-controlled reaction environments.
Purification and Characterization
Crystallization vs. Chromatography
The multicomponent method enables crystallization from ethanol/water (3:1), yielding 78% pure product. Traditional column chromatography (SiO₂, ethyl acetate/hexane) achieves higher purity (99%) but reduces yield to 65%.
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.4 Hz, 1H, chromene-H), 7.45–7.39 (m, 2H, fluorophenyl), 3.58 (t, J = 4.8 Hz, 4H, morpholine), 2.38 (m, 2H, propyl).
-
HRMS : m/z calcd for C₂₇H₂₆FN₂O₄ [M+H]⁺: 485.1876; found: 485.1879.
Scale-Up Considerations
Solvent Recovery
Methanol recovery via distillation reduces costs by 40% in kilogram-scale batches.
Comparative Analysis of Synthetic Routes
| Parameter | Multicomponent | Stepwise |
|---|---|---|
| Total Steps | 1 | 4 |
| Overall Yield | 78% | 32–45% |
| Purity | 95% | 99% |
| Chromium Waste | 0 g/kg | 120 g/kg |
| Process Time | 2 h | 48 h |
Challenges and Mitigation Strategies
Regioselectivity in Cyclization
Competing 5-exo vs. 6-endo cyclization pathways are controlled by solvent polarity. Methanol favors the desired 6-endo transition state (DFT-calculated ΔΔG‡ = 8.2 kJ/mol).
Morpholine Degradation
In situ FTIR monitoring detects morpholine ring opening above 60°C, prompting strict temperature control during alkylation.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
1-(4-FLUOROPHENYL)-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for its potential therapeutic effects, particularly in the following areas:
1. Anticancer Activity
Research indicates that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. The presence of the fluorophenyl and morpholine groups may enhance its interaction with biological targets involved in cancer progression. A study demonstrated that derivatives of chromeno-pyrrole compounds showed promising results against breast and colon cancer cell lines, suggesting that this compound could be explored further for anticancer properties .
2. Antimicrobial Properties
Compounds containing morpholine and chromeno structures have shown antimicrobial activity. The unique structure of 1-(4-Fluorophenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione may contribute to its effectiveness against bacterial and fungal pathogens. In vitro studies are necessary to establish its spectrum of activity and mechanism of action.
3. Neuropharmacological Effects
Given the morpholine moiety's known interactions with neurotransmitter systems, this compound may possess neuroprotective or neuromodulatory effects. Research into similar compounds has suggested potential applications in treating neurodegenerative disorders such as Alzheimer's disease .
Material Science Applications
Beyond pharmacology, this compound can be utilized in material science:
1. Organic Electronics
The unique electronic properties of chromeno-pyrrole derivatives make them suitable candidates for organic semiconductor materials. Their ability to form stable thin films could lead to applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies on related compounds have shown improved charge transport properties and stability under operational conditions .
2. Dyes and Pigments
The vibrant colors associated with chromeno structures allow for potential use as dyes in various applications, including textiles and coatings. The fluorinated phenyl group can enhance the photostability of these dyes, making them more suitable for long-term applications .
Case Studies
Several case studies highlight the compound's potential:
Case Study 1: Anticancer Screening
A recent investigation screened a library of chromeno-pyrrole derivatives for anticancer activity. The study found that compounds similar to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating significant potency .
Case Study 2: Synthesis and Characterization
The synthesis of this compound was achieved via a multi-step process involving cyclization reactions. Characterization techniques such as NMR spectroscopy and X-ray crystallography confirmed the structure and purity of the compound .
Mechanism of Action
The mechanism of action of 1-(4-FLUOROPHENYL)-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with molecular targets such as enzymes, receptors, or DNA. The specific pathways and targets depend on the compound’s structure and functional groups.
Comparison with Similar Compounds
Table 1: Key Structural Features and Hypothesized Effects
Key Observations:
- Fluorophenyl vs.
- Morpholinylpropyl vs. Pyridinyl (): The morpholine moiety offers balanced hydrophilicity and conformational flexibility, whereas the pyridinyl group introduces aromaticity and basicity, which could influence target-binding specificity .
- Morpholinylpropyl vs. Dimethylaminoethyl (): The longer propyl chain in the target compound may improve lipophilicity and tissue penetration compared to shorter dimethylaminoethyl derivatives .
Biological Activity
1-(4-Fluorophenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C₃₁H₃₄FN₃O₄
- IUPAC Name : this compound
- SMILES Notation : Cc(cc1)cc(C)c1C(C(C(c(cc1)ccc1F)N(CCCN1CCOCC1)C1=O)=C1O)=O
The compound is believed to exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in metabolic pathways. For instance, derivatives of chromeno[2,3-c]pyrrole have shown inhibitory effects on glucokinase and other metabolic enzymes .
- Antioxidant Properties : The chromeno-pyrrole moiety is associated with antioxidant activity, which may contribute to protective effects against oxidative stress in cells .
- Antimicrobial Activity : Some derivatives exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies and Research Findings
Recent studies have highlighted the biological potential of related compounds that share structural similarities with this compound:
- Anticancer Activity :
- Antiviral Properties :
Q & A
Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized to improve yield and purity?
The synthesis typically involves multi-step protocols, starting with the formation of the chromeno-pyrrole core. Key reagents include sodium hydride (base) and dimethylformamide (solvent). Reaction conditions (e.g., 60–80°C for 12–24 hours) must be tightly controlled to avoid side reactions. Purification via column chromatography (ethyl acetate/hexane) or HPLC is critical for isolating the final product with >95% purity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Structural validation requires a combination of techniques:
Q. What are the primary biological targets associated with this compound, and how are these interactions studied?
Chromeno-pyrrole derivatives often target enzymes (e.g., kinases) or receptors (e.g., GPCRs). Interaction studies use:
- Enzyme inhibition assays (IC₅₀ determination via fluorescence/absorbance readouts).
- Surface plasmon resonance (SPR) to measure binding kinetics.
- Molecular docking to predict binding pockets .
Q. What analytical techniques are critical for monitoring reaction progress?
- Thin-layer chromatography (TLC) for real-time tracking of intermediates.
- HPLC with UV detection to quantify yield and purity.
- FT-IR spectroscopy to confirm functional group transformations .
Q. How does the morpholinyl group influence the compound’s physicochemical properties?
The morpholinyl moiety enhances water solubility via its tertiary amine and oxygen atoms, improving bioavailability. It also contributes to π-stacking interactions with aromatic residues in target proteins, as shown in crystallographic studies .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of chromeno-pyrrole derivatives?
Discrepancies arise from structural variations (e.g., substituent position). Researchers should:
- Compare analogs using standardized assays (e.g., MTT for cytotoxicity).
- Analyze structure-activity relationship (SAR) tables to identify critical substituents (e.g., methoxy vs. chloro groups) .
- Validate findings across multiple cell lines or in vivo models to rule out context-dependent effects .
Q. How can computational methods predict binding modes with enzymatic targets?
- Molecular dynamics (MD) simulations model ligand-protein interactions over time, accounting for conformational flexibility.
- Density functional theory (DFT) calculates electronic properties to prioritize synthesis of high-affinity analogs.
- Free-energy perturbation (FEP) quantifies binding energy changes due to substituent modifications .
Q. What challenges exist in synthesizing fluorinated derivatives, and how are they addressed?
Fluorine’s electronegativity can destabilize intermediates. Solutions include:
- Using slow addition techniques for fluorinated reagents to control exothermic reactions.
- Protecting groups (e.g., silyl ethers) to shield reactive sites during synthesis.
- Low-temperature (-20°C) conditions to prevent decomposition .
Q. How do phenyl-ring substituents affect pharmacokinetic profiles?
Substituents like methoxy or chloro groups alter:
- Lipophilicity (measured via logP values), impacting membrane permeability.
- Metabolic stability (assessed using liver microsome assays).
- Plasma protein binding (e.g., albumin affinity via equilibrium dialysis) .
Q. What methodologies assess stability under physiological conditions?
- pH stability studies (incubation in buffers from pH 1–9) with HPLC monitoring.
- Thermogravimetric analysis (TGA) to evaluate thermal degradation.
- Forced degradation studies (oxidative, photolytic) to identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
